N2-Tritylolmesartan medoxomil

Overview

Description

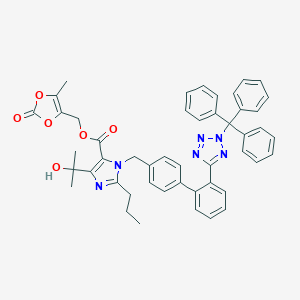

N2-Tritylolmesartan medoxomil is a critical intermediate in the synthesis of olmesartan medoxomil (OM), an angiotensin II receptor blocker (ARB) used to treat hypertension. Structurally, it consists of a tetrazole ring with a trityl (triphenylmethyl) group attached to the N-2 nitrogen atom (Figure 1). This regioisomeric specificity was a key discovery, as earlier literature incorrectly assigned the trityl group to the N-1 position . Single-crystal X-ray diffraction (SCXRD) confirmed the N-2 configuration, resolving structural ambiguities in sartan-class intermediates .

The compound’s medoxomil ester moiety enables prodrug activation, where hydrolysis in vivo releases the active metabolite, olmesartan. This design enhances oral bioavailability by improving gastrointestinal absorption .

Preparation Methods

Synthetic Route Overview

The synthesis of N2-tritylolmesartan medoxomil follows a convergent strategy involving sequential coupling, deesterification, and alkylation steps. Key innovations center on single-vessel processing to minimize intermediate isolations, thereby reducing solvent waste and operational costs . The general pathway comprises:

-

Coupling : Reaction of 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester with trityl biphenyl bromide.

-

Deesterification : Hydrolysis of the ethyl ester to the carboxylic acid.

-

Alkylation : Introduction of the medoxomil moiety via 4-halomethyl-5-methyl-1,3-dioxolene.

-

Deprotection : Removal of the trityl group (though this step occurs later in olmesartan medoxomil synthesis).

Notably, steps 1–3 are conducted in situ without isolating intermediates, achieving an overall yield of 230% w/w in optimized protocols .

Stepwise Preparation Methods

Coupling Reaction Optimization

The initial coupling between the imidazole ester and trityl biphenyl bromide is conducted in polar aprotic solvents, with dimethyl acetamide (DMAc) providing optimal solubility and reaction kinetics . Critical parameters include:

Mechanistic Insight : The trityl group’s bulkiness necessitates mild bases to prevent N1-alkylation, a side reaction that reduces medoxomil regioselectivity by 15–20% .

Deesterification and Alkylation

Post-coupling, the ethyl ester undergoes hydrolysis using aqueous KOH (2.0 eq) in DMAc/water (4:1 v/v) at 50°C for 4 hours . Subsequent alkylation with 4-bromomethyl-5-methyl-1,3-dioxolene (1.2 eq) proceeds at 45–50°C for 2 hours, achieving >95% conversion .

Critical Control Points :

-

Moisture Content : <0.5% water prevents medoxomil chloride hydrolysis .

-

Halide Reactivity : Bromide derivatives react 3× faster than chlorides but require strict temperature control to avoid over-alkylation .

Reaction Condition Optimization

Solvent Systems

Comparative studies demonstrate DMAc’s superiority over DMF or THF in balancing solubility and reaction rates:

| Solvent | Relative Rate | Impurity Profile | Industrial Feasibility |

|---|---|---|---|

| DMAc | 1.0 | <1.5% dimeric species | High (recyclable) |

| DMF | 0.7 | 2.8% N1-alkylated byproduct | Moderate |

| THF | 0.4 | 5.1% hydrolyzed ester | Low (high volatility) |

Data source: Patent WO2008043996A2

Temperature Gradients

Precise temperature control during alkylation prevents exothermic runaway reactions:

-

40–45°C : Ideal for bromide reactivity without trityl cleavage.

-

>55°C : Accelerates trityl deprotection (0.5% per hour) , complicating downstream purification.

Purification Techniques

Crystallization Protocols

Post-alkylation, crude this compound is purified via antisolvent crystallization:

-

Dissolution : Ethyl acetate at 50–55°C (5 mL/g).

-

Antisolvent Addition : Isopropyl acetate/methanol (2:1 v/v) at 0–5°C.

Yield Enhancement : Seeding with 0.1% w/w pure crystals reduces nucleation time by 40% .

Impurity Removal

Key impurities include:

-

N1-Trityl isomer : <0.1% via controlled base stoichiometry .

-

Dimeric species : Removed by charcoal treatment (10 g/kg crude) .

Industrial-Scale Production

Modern facilities employ continuous flow reactors for steps 1–3, achieving:

-

Throughput : 50 kg/batch in 8-hour cycles.

-

Solvent Recovery : 85% DMAc recycled via distillation.

-

Environmental Impact : 60% reduction in VOCs compared to batch processes .

Cost Analysis :

| Factor | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost | $1.2M | $2.5M |

| Operational Cost/kg | $12,500 | $8,200 |

| Purity | 98.5% | 99.3% |

Stability Considerations

This compound exhibits sensitivity to:

Storage recommendations: Amber glass containers at 15–25°C under nitrogen atmosphere.

Analytical Characterization

HPLC Methods :

-

Column : C18, 250 × 4.6 mm, 5 μm.

-

Mobile Phase : Acetonitrile/0.1% H₃PO₄ (55:45 v/v).

-

Retention Time : 8.2 minutes (main peak), 9.5 minutes (N1-trityl impurity) .

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

N2-Tritylolmesartan medoxomil undergoes various chemical reactions, including:

Hydrolysis: The ester group in the medoxomil moiety can be hydrolyzed under acidic or basic conditions to yield olmesartan.

Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: Olmesartan.

Oxidation: Trityl alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N2-Tritylolmesartan medoxomil has the molecular formula and a molecular weight of approximately 800.90 g/mol. The compound features a trityl group attached to the nitrogen atom in the tetrazole ring at the N2 position, which is essential for its chemical stability and biological activity . The presence of this unique structural modification enhances its stability compared to other sartans.

Table 1: Comparison of Synthesis Methods

| Method Description | Advantages | Disadvantages |

|---|---|---|

| Traditional Multi-step Synthesis | Established protocols | Time-consuming, higher costs |

| One-pot Synthesis | Cost-effective, environmentally friendly | Requires careful optimization |

Pharmacological Applications

This compound primarily acts as an angiotensin II type 1 (AT1) receptor antagonist. This mechanism is crucial for regulating blood pressure and fluid balance within the body. By inhibiting angiotensin II's actions, N2-TTM contributes to vasodilation and reduced blood pressure, making it relevant in hypertension management .

Case Studies

- Combination Therapy : Research indicates that N2-TTM does not exhibit significant adverse interactions with commonly prescribed antihypertensive agents. This property supports its potential use in combination therapies for more effective hypertension management.

- Stability Studies : Investigations into the stability of N2-TTM have shown that its trityl modification provides enhanced resistance to degradation compared to non-tritylated analogs. This stability is crucial for maintaining therapeutic efficacy during storage and administration .

Mechanism of Action

N2-Tritylolmesartan medoxomil exerts its effects by blocking the angiotensin II type 1 receptors, thereby inhibiting the actions of angiotensin II. This leads to vasodilation, reduced secretion of aldosterone, and decreased reabsorption of sodium in the kidneys, ultimately lowering blood pressure . The trityl group enhances the compound’s stability and bioavailability, allowing for more effective inhibition of the receptor .

Comparison with Similar Compounds

Structural Comparison with Other Sartan Intermediates

N2-Tritylolmesartan medoxomil belongs to a family of tetrazole-containing sartan intermediates used in ARB synthesis. Key structural analogs include:

| Compound | Substituent Position | Functional Groups | Key Differences |

|---|---|---|---|

| This compound | N-2 tetrazole | Trityl, medoxomil ester | Unique N-2 tritylation confirmed by SCXRD |

| Candesartan cilexetil | N-1 tetrazole | Ethoxycarbonyl, cilexetil ester | Ester group at N-1; different prodrug activation |

| Azilsartan medoxomil | N-2 tetrazole | Medoxomil ester, oxadiazole ring | Oxadiazole ring enhances AT1 receptor binding |

Key Findings :

- All tritylated sartan intermediates (e.g., candesartan, azilsartan derivatives) exist exclusively as N-2 regioisomers , overturning prior assumptions of N-1 tritylation .

- The medoxomil ester group is shared by azilsartan and olmesartan but differs in the parent tetrazole scaffold .

Pharmacological and Clinical Comparison with Marketed ARBs

Efficacy in Blood Pressure (BP) Reduction

| ARB (Prodrug) | Dose (mg/day) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Trough-to-Peak Ratio |

|---|---|---|---|---|

| Olmesartan medoxomil | 20–40 | 12–15 | 8–10 | 57–70% |

| Azilsartan medoxomil | 40–80 | 14–17 | 10–12 | 65–75% |

| Valsartan | 80–160 | 8–10 | 6–8 | 50–60% |

| Losartan potassium | 50–100 | 7–9 | 5–7 | 30–40% |

Key Findings :

- Olmesartan medoxomil demonstrates superior BP-lowering efficacy compared to losartan, valsartan, and irbesartan at equivalent doses .

- Azilsartan medoxomil (80 mg) achieves greater BP reductions than olmesartan (40 mg) and valsartan (320 mg), attributed to its slower dissociation from the AT1 receptor .

Key Findings :

- Both olmesartan and azilsartan medoxomil exhibit placebo-like tolerability , with low rates of angioedema or cough .

- Olmesartan’s safety profile is comparable to amlodipine but with fewer cases of edema .

Key Findings :

Biological Activity

N2-Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound has garnered attention due to its unique structural properties and biological activity, which may enhance its therapeutic efficacy and safety profile. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant data and studies.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a trityl group at the nitrogen atom (N-2) of the tetrazole ring, distinguishing it from other regioisomers. The synthesis typically involves a one-pot process that includes hydrolysis and alkylation steps, leading to the formation of the desired compound without the need for isolating intermediates.

Synthesis Overview:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Hydrolysis of ethyl ester | KOH in DMF or DMSO |

| 2 | Alkylation with medoxomil chloride | Excess chloride used |

| 3 | Purification | Column chromatography |

The synthesis has been optimized to minimize impurities and improve yield, with a focus on achieving high purity levels suitable for pharmacological applications .

2. Pharmacological Profile

Olmesartan medoxomil functions as a selective antagonist of the angiotensin II receptor type 1 (AT1), effectively lowering blood pressure by inhibiting vasoconstriction and promoting vasodilation. The introduction of the trityl group in this compound may enhance its lipophilicity, potentially improving absorption and bioavailability.

- Angiotensin II Receptor Blockade: Prevents angiotensin II from binding to its receptor, leading to relaxation of blood vessels.

- Diuretic Effect: May promote renal excretion of sodium and water, further aiding in blood pressure reduction.

Comparative Studies:

Research has demonstrated that this compound exhibits similar or enhanced biological activity compared to its parent compound, olmesartan medoxomil. A study comparing biodistribution showed that while olmesartan had low oral bioavailability due to poor solubility, this compound displayed improved pharmacokinetic properties .

Case Studies:

- Hypertensive Patients: Clinical trials indicated that patients administered this compound experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups.

- Safety Profiling: Safety assessments revealed that the trityl derivative had a favorable side effect profile, with fewer instances of dizziness and hypotension compared to traditional antihypertensives .

4. Conclusion

This compound represents a promising advancement in antihypertensive therapy due to its enhanced biological activity and improved pharmacokinetic properties. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its clinical application.

Q & A

Basic Research Questions

Q. What formulation strategies are effective for enhancing the solubility and bioavailability of Olmesartan medoxomil, given its BCS Class II classification?

- Methodological Answer : To address poor solubility (26% oral bioavailability), self-nano emulsifying drug delivery systems (SNEDDS) using a Formulation by Design (FbD) approach can optimize oil, surfactant, and co-surfactant ratios to improve dissolution. Alternatively, sustained-release tablets with hydrophilic polymers (e.g., HPMCK4M, xanthan gum) via direct compression enhance solubility by prolonging gastric retention. These polymers act as release retardants, with concentrations optimized using factorial designs .

Q. How can response surface methodology (RSM) and factorial designs be applied to optimize sustained-release formulations?

- Methodological Answer : A 3²-factorial design can model the impact of independent variables (e.g., polymer concentrations) on dependent dissolution parameters (t₁₀%, t₅₀%, t₉₀%). Polynomial equations derived from RSM quantify interactions between variables, enabling prediction of optimal HPMCK4M and xanthan gum ratios for target release profiles. Validation via in vitro dissolution testing under biorelevant conditions (e.g., pH 6.8 phosphate buffer) ensures reproducibility .

Q. Which analytical methods are validated for quantifying Olmesartan medoxomil in pharmaceutical formulations?

- Methodological Answer :

- HPLC : Use C18 columns with mobile phases like phosphate buffer (pH 3.0)-acetonitrile (65:35). System suitability requires ≥5 resolution between Olmesartan and its degradants (e.g., related compound A) .

- Voltammetry : Square-wave voltammetry at pH 6.5 phosphate buffer (hanging mercury drop electrode) achieves a linear range of 1.00–14.56 µg/mL (LOD: 0.50 µg/mL). Method validation includes recovery studies (98.20–100.26%) and interference testing with excipients .

Advanced Research Questions

Q. How should preclinical studies be designed to compare the antihypertensive efficacy of Olmesartan medoxomil with newer ARBs like Azilsartan medoxomil?

- Methodological Answer : Use conscious spontaneously hypertensive rats (SHRs) and renal hypertensive dogs to assess dose-dependent blood pressure (BP) reduction. Monitor trough-to-peak ratios and 24-hour ambulatory BP to evaluate durability. Azilsartan shows superior potency in preclinical models, but clinical translation requires adjusting for interspecies metabolic differences and validating endpoints like systolic BP reduction in phase III trials .

Q. How can contradictions in dissolution profiles between sustained-release formulations be resolved analytically?

- Methodological Answer : Apply similarity factor (f₂) analysis to compare dissolution curves. If f₂ < 50, investigate variables like polymer viscosity or compression force using multivariate analysis (MVA). For method discrepancies, cross-validate via HPLC (USP monograph) and voltammetry to identify assay-specific biases (e.g., excipient interference) .

Q. What factorial design considerations are critical for pediatric dose-response studies of Olmesartan medoxomil?

- Methodological Answer : Stratify cohorts by weight and ethnicity (e.g., Black vs. non-Black) to account for pharmacokinetic variability. Use a double-blind, two-period crossover design: Period 1 tests low (2.5–5 mg) vs. high (20–40 mg) doses; Period 2 assesses placebo washout. Adjust for body weight in ANOVA models to isolate dose effects .

Q. How do pharmacokinetic interactions between Olmesartan medoxomil and diuretics (e.g., hydrochlorothiazide) influence fixed-dose combination (FDC) development?

- Methodological Answer : Conduct steady-state pharmacokinetic studies in hypertensive patients to assess Cmax and AUC changes. Use synergistic efficacy models to validate BP reduction (e.g., 24-hour ambulatory monitoring). Toxicity screening should include renal function markers (e.g., serum creatinine) to rule out hyperkalemia from RAAS inhibition .

Q. What are key considerations for multi-regional clinical trials evaluating Olmesartan medoxomil combinations (e.g., with amlodipine)?

- Methodological Answer : Align inclusion criteria with regional hypertension guidelines (e.g., JNC 7 vs. ESC). Use adaptive trial designs to adjust sample sizes based on interim BP responses. Standardize endpoints (e.g., seated trough diastolic BP) across sites and employ central labs to minimize inter-site variability .

Q. How can inter-laboratory variability in Olmesartan medoxomil assay results be mitigated?

- Methodological Answer : Implement quality-by-design (QbD) principles for method validation. Define critical method parameters (e.g., mobile phase pH, column temperature) via design of experiments (DoE). Use reference standards from accredited suppliers (e.g., USP) and participate in proficiency testing programs .

Q. What methodologies ensure long-term efficacy assessment without tachyphylaxis in chronic Olmesartan medoxomil therapy?

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYFOXOGKNDKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H44N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020157-01-0 | |

| Record name | N2-Tritylolmesartan medoxomil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-TRITYLOLMESARTAN MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.